molecular formula C6H6ClN B570188 2-Chloroaniline-15N CAS No. 36238-55-8

2-Chloroaniline-15N

Cat. No.: B570188
CAS No.: 36238-55-8
M. Wt: 128.564
InChI Key: AKCRQHGQIJBRMN-VJJZLTLGSA-N
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Description

2-Chloroaniline-15N is a nitrogenous organic compound with the molecular formula C6H6Cl15N. It is a stable isotope-labeled compound, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in various fields of scientific research, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroaniline-15N can be synthesized through the halogenation of aniline-15NThe reaction typically occurs in the presence of a halogenating agent such as chlorine gas or sodium hypochlorite under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroaniline-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloroaniline-15N involves its interaction with molecular targets through various pathways. In biological systems, the compound can be incorporated into metabolic pathways, allowing researchers to trace nitrogen utilization and transformation. The presence of the nitrogen-15 isotope provides a unique marker that can be detected using NMR spectroscopy, enabling detailed analysis of molecular interactions and dynamics .

Properties

IUPAC Name

2-chloro(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRQHGQIJBRMN-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[15NH2])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What structural information about 2-chloroaniline-15N can be derived from its proton magnetic resonance spectrum?

A1: The proton magnetic resonance (PMR) spectrum of this compound, analyzed at varying temperatures and solvents, provides valuable information about its structure []. Key findings include:

  • Non-planarity of the amino group: The long-range couplings observed between the amino protons and all ring protons, combined with the one-bond 15N–H couplings and two-bond H–H couplings within the amino group, suggest a non-planar geometry for the -NH2 group [].
  • Fast rotation around the C-N bond: The spectra indicate fast rotation around the carbon-nitrogen bond in this compound, even at low temperatures [].
  • Coupling constants: The study successfully determined the signs and magnitudes of coupling constants, including long-range couplings between amino protons and ring protons, as well as couplings between ring protons and the 15N atom []. This data provides valuable insights into the electronic environment and interactions within the molecule.

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